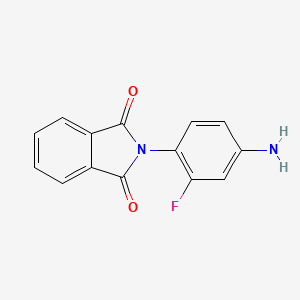
(4-Butoxy-3-chlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxy-3-chlorophenyl)methanol: is an organic compound with the molecular formula C11H15ClO2. It consists of a benzene ring substituted with a butoxy group at the 4-position, a chlorine atom at the 3-position, and a methanol group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: One common synthetic route involves the bromination of 4-butoxyphenol to form 4-butoxy-3-bromophenol, followed by nucleophilic substitution with methanol to yield this compound.
Direct Methylation: Another method involves the direct methylation of 4-butoxy-3-chlorophenol using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
(4-Butoxy-3-chlorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of (4-butoxyphenyl)methanol.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-butoxy-3-chlorophenone or 4-butoxy-3-chlorobenzoic acid.
Reduction: (4-butoxyphenyl)methanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Butoxy-3-chlorophenyl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of butoxy and chlorophenyl groups on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: It is utilized in the production of various chemical products, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism by which (4-butoxy-3-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
(4-Butoxy-3-chlorophenyl)methanol: can be compared with other similar compounds, such as:
4-Butoxyphenol: Lacks the methanol group.
3-Chlorophenol: Lacks the butoxy group.
4-Butoxybenzaldehyde: Contains an aldehyde group instead of a methanol group.
The uniqueness of this compound lies in its combination of the butoxy and chlorophenyl groups, which confer specific chemical and physical properties that are valuable in various applications.
Propiedades
IUPAC Name |
(4-butoxy-3-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKIATBNZUKFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)

![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)




![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)

